molecular formula C11H12BrN3O B15240507 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine

Cat. No.: B15240507
M. Wt: 282.14 g/mol
InChI Key: ICPOMELTPNZWCM-UHFFFAOYSA-N
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Description

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine is a heterocyclic compound that features a brominated imidazo[1,2-a]pyridine core linked to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. For instance, the formation of 3-bromoimidazo[1,2-a]pyridines can be achieved in ethyl acetate via a one-pot tandem cyclization/bromination process when tert-butyl hydroperoxide (TBHP) is added . The cyclization to form imidazo[1,2-a]pyridines is promoted by further bromination, and no base is needed .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products:

  • Substitution reactions typically yield derivatives with different functional groups replacing the bromine atom.
  • Cyclization reactions can produce various fused heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine depends on its specific application. Generally, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. For instance, imidazo[1,2-a]pyridines are known to act on various biological targets, including kinases and G-protein-coupled receptors .

Comparison with Similar Compounds

Uniqueness: 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine is unique due to the presence of both the brominated imidazo[1,2-a]pyridine core and the morpholine ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

4-(6-bromoimidazo[1,2-a]pyridin-3-yl)morpholine

InChI

InChI=1S/C11H12BrN3O/c12-9-1-2-10-13-7-11(15(10)8-9)14-3-5-16-6-4-14/h1-2,7-8H,3-6H2

InChI Key

ICPOMELTPNZWCM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CN=C3N2C=C(C=C3)Br

Origin of Product

United States

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